![molecular formula C12H16BrNO6 B5184763 2-{[2-(4-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5184763.png)
2-{[2-(4-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt)
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Overview
Description
2-{[2-(4-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt) is a chemical compound that has been widely used in scientific research applications. This compound is also known as BPEE and is a salt of 2-{[2-(4-bromophenoxy)ethyl]amino}ethanol and ethanedioic acid. BPEE is a white crystalline powder that is soluble in water and other polar solvents.
Mechanism of Action
The mechanism of action of BPEE is not fully understood. However, it has been reported that BPEE can inhibit the activity of certain enzymes such as protein kinase CK2 and phosphodiesterase 4 (PDE4). Inhibition of these enzymes can lead to various biological effects such as anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
BPEE has been reported to have various biochemical and physiological effects. BPEE has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. BPEE has also been reported to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, BPEE has been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
BPEE has several advantages for lab experiments. BPEE is a relatively stable compound that can be easily synthesized and purified. BPEE is also soluble in water and other polar solvents, which makes it easy to use in various in vitro and in vivo experiments. However, BPEE has some limitations for lab experiments. BPEE has low bioavailability, which means that high doses of BPEE may be required to achieve the desired biological effects. In addition, BPEE may have off-target effects on other enzymes and proteins, which can complicate the interpretation of the results.
Future Directions
Several future directions for BPEE research can be identified. First, more studies are needed to fully understand the mechanism of action of BPEE. Second, more studies are needed to determine the optimal doses of BPEE for various biological effects. Third, more studies are needed to determine the potential side effects of BPEE. Fourth, BPEE can be used as a tool to study the role of certain proteins in various biological processes, and more studies are needed to identify new targets for BPEE. Finally, BPEE can be used as a lead compound for the development of new drugs with anti-inflammatory and anti-cancer properties.
Synthesis Methods
BPEE can be synthesized by the reaction between 2-(2-aminoethoxy)ethanol and 4-bromophenol in the presence of a base such as potassium carbonate. The resulting product is then treated with ethanedioic acid to form the salt form of BPEE. The synthesis of BPEE has been reported in several research articles, and the purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and HPLC.
Scientific Research Applications
BPEE has been used in various scientific research applications such as in vitro and in vivo studies. BPEE has been reported to have anti-inflammatory, anti-cancer, and anti-tumor properties. BPEE has also been used as a tool to study the role of certain proteins in various biological processes. For example, BPEE has been used to study the role of the protein kinase CK2 in regulating the activity of the transcription factor NF-κB.
properties
IUPAC Name |
2-[2-(4-bromophenoxy)ethylamino]ethanol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2.C2H2O4/c11-9-1-3-10(4-2-9)14-8-6-12-5-7-13;3-1(4)2(5)6/h1-4,12-13H,5-8H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKNNRZZNFDKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNCCO)Br.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Bromophenoxy)ethylamino]ethanol;oxalic acid |
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